molecular formula C11H11N3O4 B8320671 N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Cat. No.: B8320671
M. Wt: 249.22 g/mol
InChI Key: GBQJJEUYYJZPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

N-(8-nitro-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C11H11N3O4/c1-6(15)12-8-5-7-3-2-4-9(14(17)18)10(7)13-11(8)16/h2-4,8H,5H2,1H3,(H,12,15)(H,13,16)

InChI Key

GBQJJEUYYJZPAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (2 mL) was added dropwise to acetic anhydride (81 mL) at an internal temperature of 8° C. or lower, and sulfuric acid (81 μL) and a solution of N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (8.1 g) in acetic acid (81 mL) were sequentially added thereto, followed by stirring at room temperature for 3.5 hours. Diisopropyl ether (162 mL) was added to the mixture, and stirring was performed under cooling on ice for 30 minutes. The formed precipitates were recovered through filtration, washed with diisopropyl ether, and dried under reduced pressure, whereby a mixture of the title compound (A) and N-(8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (B) (A:B=1:1) (7.15 g) was yielded.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
81 μL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
solvent
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three

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